

Application Notes and Protocols: Dichromate Titration of Iron(II) with Ferroin Indicator

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Compound of Interest			
Compound Name:	Ferroin		
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Introduction

This document provides a detailed methodology for the determination of iron(II) concentration using a redox titration with potassium dichromate as the titrant and **Ferroin** as the indicator. This method is a highly accurate and reliable analytical technique widely used in various research and quality control settings, including pharmaceutical analysis where iron content can be a critical parameter.

Potassium dichromate is an excellent primary standard, meaning it is stable, has a high purity, and is non-hygroscopic, allowing for the preparation of a standard solution of a precisely known concentration by weighing.[1][2] The titration is based on the oxidation of iron(II) ions (Fe^{2+}) to iron(III) ions (Fe^{3+}) by the dichromate ion ($Cr_2O_7^{2-}$) in an acidic medium. The dichromate ion is reduced to chromium(III) ions (Cr^{3+}).[3][4]

The overall balanced net ionic equation for this redox reaction is: $Cr_2O_7^{2-} + 6Fe^{2+} + 14H^+ \rightarrow 2Cr^{3+} + 6Fe^{3+} + 7H_2O[3]$

The endpoint of the titration is visualized by the sharp color change of the **Ferroin** indicator. **Ferroin**, a complex of 1,10-phenanthroline and iron(II), changes from red (reduced form) to pale blue (oxidized form) at the equivalence point.[5]

Data Presentation



The following table summarizes the typical quantitative data associated with the dichromate titration of iron(II).

Parameter	Symbol	Typical Value/Unit	Description
Mass of Potassium Dichromate	m(K2Cr2O7)	4.903 g	Mass of primary standard K ₂ Cr ₂ O ₇ used to prepare 1 L of 0.0167 M solution.[6]
Volume of K ₂ Cr ₂ O ₇ Solution	V(K2Cr2O7)	1000 mL	Final volume of the standard potassium dichromate solution.
Molarity of K ₂ Cr ₂ O ₇ Solution	M(K2Cr2O7)	0.0167 M (or 0.1 N)	The precise molarity is calculated from the mass of K ₂ Cr ₂ O ₇ and the final volume.
Volume of Iron(II) Sample	V(Fe ²⁺)	25.00 mL	Volume of the unknown iron(II) solution pipetted for titration.
Initial Burette Reading	V_initial	0.00 mL	Starting volume of the titrant in the burette.
Final Burette Reading	V_final	Variable (e.g., 23.50 mL)	Volume of the titrant in the burette at the endpoint.
Volume of Titrant Used	V_titrant	V_final - V_initial	The volume of K ₂ Cr ₂ O ₇ solution required to reach the endpoint.
Molarity of Iron(II) Solution	M(Fe ²⁺)	Calculated (mol/L)	The unknown concentration of the iron(II) solution.



Experimental Protocols Reagent Preparation

- 3.1.1. Preparation of 0.0167 M Potassium Dichromate (K2Cr2O7) Standard Solution
- Materials: Analytical grade potassium dichromate (K₂Cr₂O₇), distilled or deionized water,
 1000 mL volumetric flask, analytical balance.
- Procedure:
 - Accurately weigh approximately 4.9 g of K₂Cr₂O₇ that has been previously dried at 150-200°C for 1-2 hours and cooled in a desiccator.[1]
 - Quantitatively transfer the weighed K₂Cr₂O₇ into a 1000 mL volumetric flask.
 - Add approximately 500 mL of distilled water to the flask and swirl to dissolve the solid completely.
 - Once dissolved, dilute the solution to the 1000 mL mark with distilled water.
 - Stopper the flask and invert it several times to ensure the solution is homogeneous.

3.1.2. Preparation of **Ferroin** Indicator Solution

- Materials: 1,10-phenanthroline monohydrate, ferrous sulfate heptahydrate (FeSO₄·7H₂O), distilled water, 100 mL volumetric flask.
- Procedure:
 - Dissolve 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate heptahydrate in enough distilled water to make 100 mL of solution.[5][7]
 - Alternatively, dissolve 0.7 g of ferrous sulphate and 1.5 g of 1,10-phenanthroline hydrochloride in 70 ml of water and add sufficient water to produce 100 ml.[7]
 - Store the prepared indicator solution in a tightly sealed bottle.
- 3.1.3. Preparation of the Iron(II) Analyte Solution



- Materials: Iron(II) salt (e.g., ferrous ammonium sulfate, Fe(NH₄)₂(SO₄)₂·6H₂O), concentrated sulfuric acid (H₂SO₄), distilled water, volumetric flask.
- Procedure:
 - Accurately weigh a suitable amount of the iron(II)-containing sample.
 - Dissolve the sample in a flask containing dilute sulfuric acid to prevent the oxidation of Fe²⁺ by air and hydrolysis. A typical preparation involves adding 20 ml of dilute sulfuric acid.[1]
 - Quantitatively transfer the solution to a volumetric flask of appropriate size and dilute to the mark with distilled water.

Titration Procedure

- Preparation of the Burette: Rinse a 50 mL burette with a small amount of the standard
 0.0167 M K₂Cr₂O₇ solution and then fill the burette with the solution, ensuring no air bubbles are present in the tip. Record the initial burette reading to two decimal places.
- Preparation of the Analyte: Pipette 25.00 mL of the iron(II) solution into a 250 mL Erlenmeyer flask.
- Acidification: Add approximately 10 mL of 1 M sulfuric acid to the Erlenmeyer flask. The
 presence of a strong acid is crucial for the reaction to proceed correctly.[3]
- Addition of Indicator: Add 2-3 drops of the Ferroin indicator solution to the Erlenmeyer flask.
 The solution should turn a distinct red color.
- Titration: Titrate the iron(II) solution with the standard K₂Cr₂O₇ solution from the burette. Swirl the flask continuously.
- Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from red to a stable pale blue.[5] Record the final burette reading to two decimal places.
- Replicates: Repeat the titration at least two more times to ensure precision. The volumes of titrant used should agree within ±0.05 mL.



Calculations

The concentration of the iron(II) solution can be calculated using the stoichiometry of the balanced chemical equation.

From the balanced equation: 1 mole of Cr₂O₇²⁻ reacts with 6 moles of Fe²⁺.

The relationship at the equivalence point is: Moles of $Cr_2O_7^{2-} = (1/6)$ * Moles of Fe^{2+}

Therefore: $M(K_2Cr_2O_7) \times V(K_2Cr_2O_7) = (1/6) \times M(Fe^{2+}) \times V(Fe^{2+})$

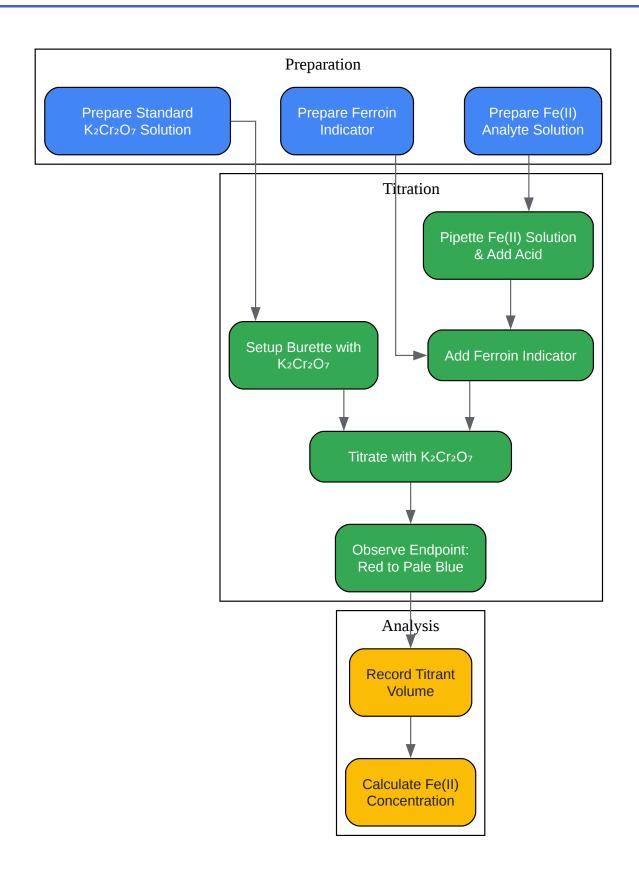
Where:

- M(K₂Cr₂O₇) = Molarity of the potassium dichromate solution
- $V(K_2Cr_2O_7)$ = Volume of the potassium dichromate solution used in the titration
- M(Fe²⁺) = Molarity of the iron(II) solution
- V(Fe²⁺) = Volume of the iron(II) solution used

The molarity of the iron(II) solution can be calculated as: $M(Fe^{2+}) = [6 \times M(K_2Cr_2O_7) \times V(K_2Cr_2O_7)] / V(Fe^{2+})$

Visualizations Experimental Workflow



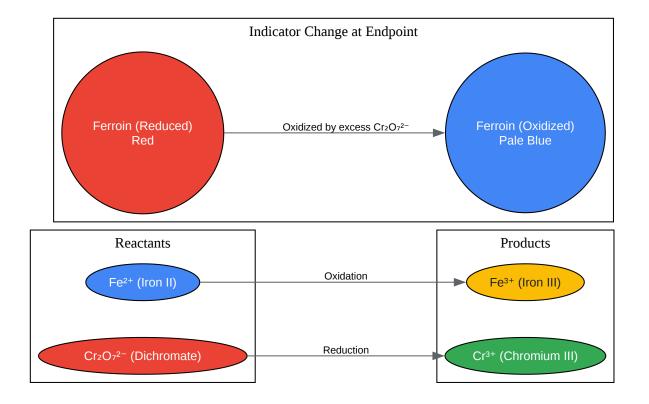


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Caption: Workflow for Dichromate Titration of Iron(II).



Chemical Reaction and Indicator Change



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Caption: Redox Reactions and Indicator Color Change.

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- To cite this document: BenchChem. [Application Notes and Protocols: Dichromate Titration of Iron(II) with Ferroin Indicator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110374#dichromate-titration-of-iron-ii-with-ferroin-indicator]

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